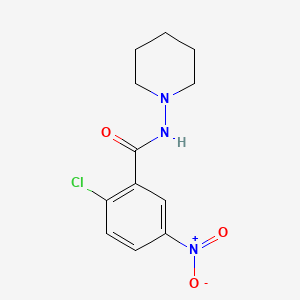
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and a piperidinyl group attached to the nitrogen atom of the amide group. The molecular structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chlorobenzamide to introduce the nitro group at the 5-position. This is followed by the reaction with piperidine to form the final product. The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- involves its interaction with specific molecular targets. It may act as a transcriptional coactivator for steroid receptors and nuclear receptors, influencing gene expression and cellular processes. The compound’s effects are mediated through its binding to the steroid binding domain (AF-2) but not the modulating N-terminal domain (AF-1) .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzamide
- 2-nitrobenzamide
- Niclosamide
- Metronidazole
- Tinidazole
Uniqueness
Benzamide, 2-chloro-5-nitro-N-1-piperidinyl- is unique due to its specific substitution pattern and the presence of the piperidinyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
106157-99-7 |
|---|---|
Molecular Formula |
C12H14ClN3O3 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H14ClN3O3/c13-11-5-4-9(16(18)19)8-10(11)12(17)14-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,17) |
InChI Key |
HLKSWVPATCEKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















